molecular formula C9H9N3O2 B13667740 Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate

Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate

Cat. No.: B13667740
M. Wt: 191.19 g/mol
InChI Key: FULGBLNCFIXQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . This method allows for the formation of the imidazopyridine core structure under relatively mild conditions. Another approach involves the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield partially saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, partially saturated imidazopyridines, and various substituted derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may act as an inhibitor of certain kinases or as a modulator of GABA receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-5-11-7-3-6(9(13)14-2)4-10-8(7)12-5/h3-4H,1-2H3,(H,10,11,12)

InChI Key

FULGBLNCFIXQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.